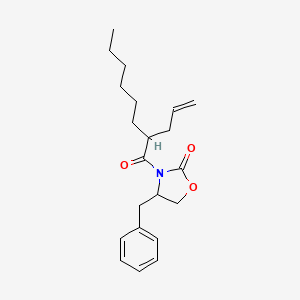
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one is an organic compound with the molecular formula C21H29NO3 This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
准备方法
合成路线和反应条件
3-(2-烯丙基辛酰基)-4-苄基恶唑烷-2-酮的合成通常涉及多个步骤,从市售前体开始。一种常见的合成路线包括以下步骤:
恶唑烷酮环的形成: 此步骤涉及氨基醇与羰基化合物的反应,形成恶唑烷酮环。该反应通常在碱性条件下进行,例如氢化钠或碳酸钾。
烯丙基辛酰基的引入: 烯丙基辛酰基可以通过酰化反应使用合适的酰氯或酸酐引入。该反应通常在碱性条件下进行,例如三乙胺或吡啶。
苄基化: 最后一步涉及通过苄基化反应引入苄基。这可以通过使用苄基溴或苄基氯在碱性条件下进行,例如氢化钠或碳酸钾。
工业生产方法
3-(2-烯丙基辛酰基)-4-苄基恶唑烷-2-酮的工业生产可能涉及类似的合成路线,但规模更大。反应通常针对更高的产率和纯度进行优化,并且可以使用连续流反应器或其他先进技术来提高效率。
化学反应分析
反应类型
3-(2-烯丙基辛酰基)-4-苄基恶唑烷-2-酮可以发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化产物。
还原: 还原反应可以将该化合物转化为其还原形式,例如醇类或胺类。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 可以使用还原剂,例如氢化铝锂、硼氢化钠以及在催化剂存在下的氢气。
取代: 取代反应可能涉及试剂,例如卤代烷烃、酰氯以及胺类或醇类等亲核试剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生氧化物或酮类,而还原可能产生醇类或胺类。取代反应可导致各种取代衍生物的产生。
4. 科研应用
3-(2-烯丙基辛酰基)-4-苄基恶唑烷-2-酮在科研中具有多种应用,包括:
化学: 该化合物用作有机合成的构建单元,特别是在复杂分子和天然产物的合成中。
生物学: 它可用于研究生物过程,并作为探针来研究酶机制。
工业: 它可用于生产具有特定性能的专用化学品和材料。
科学研究应用
3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It may be used in the study of biological processes and as a probe to investigate enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
3-(2-烯丙基辛酰基)-4-苄基恶唑烷-2-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能作为某些酶的抑制剂或激活剂,影响生化途径和细胞过程。确切的机制取决于具体的应用以及该化合物所使用的生物学背景。
相似化合物的比较
类似化合物
3-(2-烯丙基辛酰基)-4-甲基恶唑烷-2-酮: 结构相似,但以甲基代替了苄基。
3-(2-烯丙基辛酰基)-4-乙基恶唑烷-2-酮: 结构相似,但以乙基代替了苄基。
3-(2-烯丙基辛酰基)-4-丙基恶唑烷-2-酮: 结构相似,但以丙基代替了苄基。
独特性
3-(2-烯丙基辛酰基)-4-苄基恶唑烷-2-酮的独特性在于苄基的存在,这会影响其化学反应性和生物活性。苄基可以提供额外的空间和电子效应,使该化合物与其具有不同取代基的类似物区分开来。
属性
分子式 |
C21H29NO3 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
4-benzyl-3-(2-prop-2-enyloctanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3 |
InChI 键 |
NYIOEDUOZUIYCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


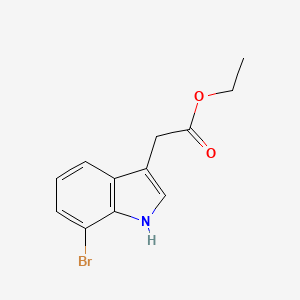
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
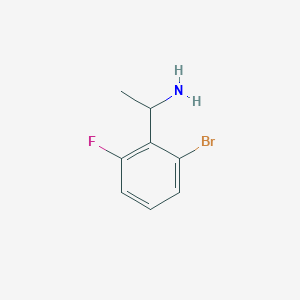
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
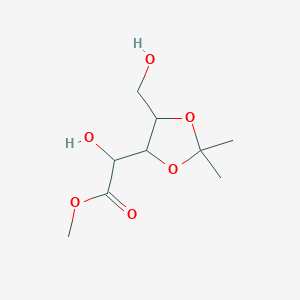
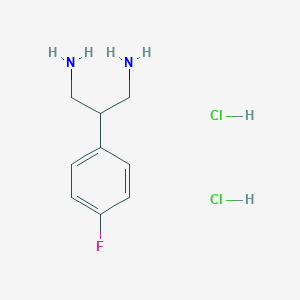
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
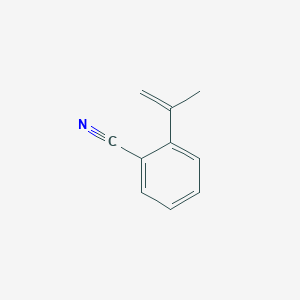

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
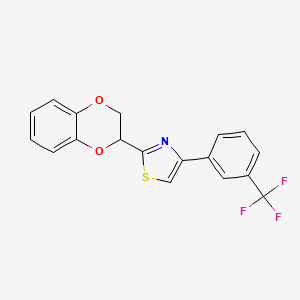
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
